N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide
Description
N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide is a complex organic compound featuring a trifluoromethyl group, a thiazole ring, and an imidazo[2,1-c][1,4]oxazine scaffold. Its unique structure lends it significant potential for various scientific and industrial applications.
Properties
IUPAC Name |
N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2S/c1-2-8(13-20-10(7-24-13)14(15,16)17)19-12(22)9-5-21-3-4-23-6-11(21)18-9/h5,7-8H,2-4,6H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBSXZQNIIEHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=CS1)C(F)(F)F)NC(=O)C2=CN3CCOCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically starts with the preparation of the thiazole ring, which is achieved through a cyclization reaction involving a thiourea derivative. Subsequently, the trifluoromethyl group is introduced via a fluorination reaction. The propyl chain is then added through a substitution reaction. The imidazo[2,1-c][1,4]oxazine moiety is formed through a multi-step process involving cyclization and condensation reactions. These steps are usually conducted under controlled temperature and pressure conditions, often using catalysts to optimize reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide involves scalable processes using high-throughput reactors. These reactors allow for continuous synthesis, which is more efficient and cost-effective compared to batch production methods. Quality control measures, such as chromatography and spectrometry, ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide undergoes several types of reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives.
Reduction: It can be reduced under specific conditions to alter its chemical structure.
Substitution: Various substituents can be introduced to modify its properties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromic acid are typically used under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium or nickel catalysts under hydrogen atmosphere.
Substitution: : Nucleophilic or electrophilic reagents, such as alkyl halides or sulfonates, are used under controlled conditions to ensure selective substitution.
Major Products Formed
The reactions yield various derivatives of the compound, each with distinct properties. For instance, oxidation may produce sulfoxides or sulfones, while reduction may yield simpler amines or alcohols.
Scientific Research Applications
Chemistry
N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide is used as a building block in organic synthesis, contributing to the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a molecular probe or inhibitor, offering insights into cellular processes and molecular interactions.
Medicine
The compound shows promise in medicinal chemistry for its potential therapeutic effects. It is being studied for its anti-inflammatory, antimicrobial, and anticancer properties, with research focusing on its efficacy and safety profiles.
Industry
Industrially, this compound is explored for its application in the development of agrochemicals and specialty chemicals, owing to its stability and reactivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity and downstream signaling pathways. Its trifluoromethyl group enhances binding affinity and specificity, while the thiazole and imidazo[2,1-c][1,4]oxazine rings facilitate interactions with hydrophobic and aromatic residues. These interactions modulate the biological activity, leading to desired therapeutic or functional outcomes.
Comparison with Similar Compounds
Similar Compounds
N-[1-[4-(methyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide
N-[1-[4-(fluoro)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide
Uniqueness
What sets N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide apart is its trifluoromethyl group, which significantly enhances its chemical stability, biological activity, and binding affinity compared to its analogs. This unique feature makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
